molecular formula C10H11NO B2800103 1,2,3,4-Tetrahydroquinoline-8-carbaldehyde CAS No. 69906-07-6

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde

Cat. No.: B2800103
CAS No.: 69906-07-6
M. Wt: 161.204
InChI Key: HJEYKUWXOZQEEE-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-8-carbaldehyde, also known as THQ-8-aldehyde, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a molecular formula of C10H11NO. THQ-8-aldehyde is a derivative of quinoline and can be found in a variety of natural sources, including plants and fungi. THQ-8-aldehyde has a number of unique properties that make it useful in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Quinoline Derivatives : Recent research highlights advancements in synthesizing quinoline derivatives, including 1,2,3,4-tetrahydroquinoline-8-carbaldehyde. These compounds are key in developing fused or binary quinoline-core heterocyclic systems (Hamama et al., 2018).

  • Redox-Neutral Annulations : Studies have shown that 1,2,3,4-tetrahydroisoquinoline can undergo redox-neutral annulations with 2-alkylquinoline-3-carbaldehydes. This process involves dual C–H bond functionalization and is promoted by acetic acid (Zhengbo Zhu & Seidel, 2017).

  • Coordination of Rare-Earth Metal Ions : The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, a similar compound, has shown effectiveness as a tetradentate ligand for rare-earth(III) ions coordination, highlighting its potential in material science (Albrecht et al., 2005).

Medicinal and Biological Applications

  • Potential Human AKT1 Inhibitor : Derivatives synthesized from 2-chloroquinoline-3-carbaldehydes, related to this compound, have shown promise as potential inhibitors of the AKT1 enzyme, which is significant in cancer research (Ghanei et al., 2016).

Material Science and Engineering

  • Optoelectronic Materials : Symmetrical azine-based polymers containing 1-phenyl-1,2,3,4-tetrahydroquinoline moieties have been synthesized for optoelectronic applications. Their ionization potentials and hole mobility make them suitable for such technologies (Ardaraviciene et al., 2011).

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1,3-4,7,11H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJEYKUWXOZQEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C=O)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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